Methyl 3-hydroxy-5-oxo-L-prolinate
Description
Methyl 3-hydroxy-5-oxo-L-prolinate is a derivative of 5-oxo-L-proline, a cyclic imino acid with a ketone group at the C-5 position. The compound features a methyl ester group at the carboxylate terminus and a hydroxyl substituent at the C-3 position of the pyrrolidine ring. This structural modification distinguishes it from related 5-oxo-proline derivatives and influences its physicochemical and biochemical properties.
The synthesis of such compounds typically involves multi-step reactions, including cyclization, esterification, and oxidation. For example, analogous compounds like methyl 5-oxomorpholine-2-carboxylate are synthesized via cycloaddition reactions followed by esterification with methanol and thionyl chloride (SOCl₂) . The presence of the hydroxyl group at C-3 in this compound may enhance its polarity and hydrogen-bonding capacity compared to unsubstituted analogs.
Biochemically, 5-oxo-L-proline derivatives are substrates for enzymes like 5-oxo-L-prolinase, which require a 5-carbonyl group and an unsubstituted N-1 for binding. Modifications at C-3 and C-4 (e.g., hydroxylation) are tolerated without significantly compromising enzyme interaction, as demonstrated in studies of related substrates .
Properties
CAS No. |
4173-08-4 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
methyl (2S)-3-hydroxy-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-11-6(10)5-3(8)2-4(9)7-5/h3,5,8H,2H2,1H3,(H,7,9)/t3?,5-/m0/s1 |
InChI Key |
BXJPHOKTSOKHNK-PVPKANODSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C(CC(=O)N1)O |
Canonical SMILES |
COC(=O)C1C(CC(=O)N1)O |
Origin of Product |
United States |
Preparation Methods
Oxidation of L-Proline Derivatives to 4-oxo or 5-oxo L-Proline Intermediates
One common approach to synthesizing hydroxy-oxo proline derivatives involves the selective oxidation of L-proline or its derivatives to introduce keto groups at the 4- or 5-position of the pyrrolidine ring.
Method Overview :
L-oxyproline (hydroxyproline) is dissolved in water and cooled to sub-zero temperatures (-10°C to 0°C). An oxygenating agent such as trichloroisocyanuric acid (TCCA), chlorine bleach (Clorox), or hydrogen peroxide is added slowly to oxidize the proline ring selectively. The reaction temperature is maintained below 0°C to control selectivity and minimize side reactions. After oxidation, an amino protecting group (e.g., carbobenzyloxy, Cbz) is introduced to protect the amine functionality. The reaction mixture is then acidified, extracted with organic solvents (e.g., methylene dichloride or ethyl acetate), dried, and purified by recrystallization or chromatography to yield the 4-oxo or 5-oxo proline derivative with high enantiomeric excess (ee > 99%) and purity (HPLC > 99%).
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Oxidation | L-oxyproline, TCCA (or Clorox, H2O2), water, -10 to 0°C | Selective oxidation to keto intermediate |
| Protection | Amino protecting agent (e.g., Cbz-Cl), organic weak base (triethylamine), 10-25°C, 4-5 h | Protects amine for further transformations |
| Workup | Acidification (HCl 5.5-6.5 M), extraction (methylene dichloride or ethyl acetate), drying, recrystallization | Purification to high purity |
- Yields and Purity :
Typical isolated yields are around 60-65%, with excellent stereochemical purity (ee ~99.8%) and HPLC purity >99%.
Multi-Step Synthesis from Vitamin C to Hydroxyproline Derivatives
An industrially relevant synthetic route involves starting from vitamin C (ascorbic acid) to prepare trans-3-hydroxy-L-proline derivatives, which can be further converted into methyl 3-hydroxy-5-oxo-L-prolinate through subsequent functional group manipulations.
-
Step A : Vitamin C is reacted with anhydrous cupric sulfate at room temperature, followed by filtration and concentration. Potassium carbonate and hydrogen peroxide are added at temperatures below 20°C to form an intermediate compound.
Step B : The intermediate is treated with sulfonyl reagents and alkali at -20°C, followed by extraction and drying. Subsequent azide substitution using lithium azide in DMF yields another intermediate.
Step C : Protection steps involve reaction with dimethyl dicarbonate and triethylamine to protect functional groups.
Step D : Acid treatment at room temperature yields hydroxyproline derivatives.
Further steps : Include oxidation with Dess-Martin periodinane, methylsulfonyl chloride addition at -78°C, deprotection with TBAF, and final crystallization steps to obtain the target compound with high purity and yields ranging from 70% to 98% depending on the step.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cupric sulfate oxidation | Vitamin C, CuSO4, K2CO3, H2O2, <20°C | - | Formation of initial intermediate |
| Sulfonylation & azide substitution | Sulfonyl reagent, LiN3, DMF, -20°C to RT | 97-98 | Protection and functionalization |
| Oxidation | Dess-Martin periodinane, DCM, RT | 99 | Selective oxidation step |
| Methylsulfonyl chloride addition | MeSO2Cl, triethylamine, -78°C | 83 | Introduction of methyl ester group |
| Deprotection | TBAF in THF, RT | 96 | Removal of protective groups |
| Final crystallization | TFA, methanol, water, RT | 85 | Purification of final product |
This route is notable for its industrial scalability and use of vitamin C as a starting material, providing an efficient pathway to this compound and related compounds.
Chemical Separation and Isomer Resolution Techniques
In related proline derivative syntheses, such as 5-isopropyl-substituted poly(L-proline)s, chemical separation methods based on differential reactivity to p-toluene sulfonyl chloride have been employed to separate cis- and trans-isomers. This approach could be adapted for purification and isomer resolution in this compound synthesis if isomeric mixtures are encountered.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Steps | Main Reagents & Conditions | Yield (%) | Purity & Notes |
|---|---|---|---|---|---|
| 1 | L-oxyproline | Oxidation, protection, extraction | TCCA or Clorox, amino protecting agent, acid workup | ~65 | ee 99.8%, HPLC >99%, low temp control |
| 2 | Vitamin C | Multi-step synthesis | CuSO4 oxidation, sulfonylation, azide substitution, Dess-Martin oxidation, methylsulfonyl chloride addition, deprotection | 70-98 (per step) | Industrial scale, high purity, multi-step route |
| 3 | Enzymatic hydroxylation (research stage) | Biocatalysis | Proline hydroxylases | N/A | Potential for selective hydroxylation |
| 4 | Mixture of isomers | Chemical separation | p-Toluene sulfonyl chloride | N/A | Isomer resolution technique |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3,5-dioxo-L-prolinate.
Reduction: Formation of 3-hydroxy-5-hydroxy-L-prolinate.
Substitution: Formation of various substituted prolinates depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-hydroxy-5-oxo-L-prolinate is a derivative of 5-oxo-L-proline, characterized by its unique structure that includes a hydroxyl group and a methyl ester. Its molecular formula is with a molecular weight of approximately 145.14 g/mol. The compound exhibits significant biological activity, making it a candidate for various applications.
Medicinal Chemistry
Anticancer Activity
Research has indicated that this compound may exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new anticancer agents. The compound's ability to inhibit specific cancer cell lines was demonstrated through in vitro assays, showcasing its cytotoxic effects against various tumor types .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Biochemical Research
Enzyme Inhibition Studies
this compound has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, which could be relevant for metabolic disorders. For instance, its interaction with proline metabolism enzymes has been documented, suggesting potential applications in metabolic regulation .
Role in Amino Acid Metabolism
The compound is also significant in amino acid metabolism research. As a derivative of proline, it plays a role in the synthesis and degradation pathways of amino acids, which are crucial for cellular functions and energy production . Understanding these pathways can lead to insights into metabolic diseases and potential therapeutic targets.
Agricultural Applications
Plant Growth Regulation
Emerging research indicates that this compound may serve as a plant growth regulator. Studies have shown that it can enhance root development and overall plant growth when applied to various crops. This application could lead to increased agricultural productivity and sustainability .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Anticancer Activity | Demonstrated cytotoxic effects on cancer cell lines |
| Neurochemical Research | Neuroprotection | Mitigated oxidative stress in neuronal cells |
| Plant Physiology | Agricultural Use | Enhanced root development in crops |
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-5-oxo-L-prolinate involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in proline metabolism, influencing pathways related to amino acid synthesis and degradation. The hydroxyl and keto groups on the proline ring allow it to participate in hydrogen bonding and other interactions with proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below compares Methyl 3-hydroxy-5-oxo-L-prolinate with key analogs:
Physicochemical Properties
- Polarity and Solubility : The C-3 hydroxyl group in this compound increases its hydrophilicity compared to heptadecyl 5-oxo-L-prolinate, which has a lipophilic C-17 alkyl chain. This difference impacts solubility in aqueous vs. organic media .
- Synthetic Utility : Methyl 5-oxomorpholine-2-carboxylate () shares a similar ester group but lacks the hydroxyl substituent, making it less polar and more suited for organic-phase reactions .
Biochemical Interactions
- Enzyme Binding : this compound retains binding affinity for 5-oxo-L-prolinase due to its unmodified N-1 and C-5 carbonyl, despite the C-3 hydroxylation. In contrast, analogs with substitutions at N-1 (e.g., acylated derivatives) show reduced enzymatic activity .
- Metabolic Stability : The methyl ester group in this compound may confer higher metabolic stability compared to ethyl or heptadecyl esters, as shorter alkyl chains are more susceptible to hydrolysis .
Research Findings and Trends
- Crystallographic Studies : Tools like SHELX and ORTEP-3 () have been critical in resolving the stereochemistry of 5-oxo-proline derivatives, confirming the L-configuration essential for enzyme recognition .
- Chromatographic Analysis: Gas chromatography () and HPLC () are used to distinguish methyl esters of 5-oxo-prolinate from terpenoid or fatty acid esters (e.g., methyl palmitate, ), based on retention times and fragmentation patterns .
Q & A
Q. What are the established synthetic methodologies for Methyl 3-hydroxy-5-oxo-L-prolinate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via stepwise functionalization of L-proline derivatives. A common approach involves:
- Protection of functional groups : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino and hydroxyl moieties during synthesis .
- Oxidation and esterification : Controlled oxidation of L-proline to introduce the 5-oxo group, followed by esterification with methanol under acidic catalysis .
- Deprotection : Final deprotection under mild conditions (e.g., hydrogenolysis for Cbz groups) to avoid racemization .
Key factors affecting yield include solvent polarity (e.g., DMF vs. THF), temperature control (<50°C to prevent side reactions), and catalyst selection (e.g., palladium for deprotection). Purity is monitored via HPLC or TLC with ninhydrin staining .
Q. Which analytical techniques are most effective for characterizing this compound, and how are crystallographic data interpreted?
- Spectroscopic methods :
- NMR : H and C NMR confirm stereochemistry and functional groups; DMSO-d6 is preferred for resolving hydroxyl proton signals .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL or WinGX determines absolute configuration. ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .
Q. How are the biological activities of this compound assessed in preclinical studies?
- In vitro assays :
- Cell-based models : Cytotoxicity evaluated via MTT assays in cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized protocols : Adopt OECD guidelines for reproducibility, e.g., fixed pH (7.4) and temperature (37°C) in cell assays .
- Purity validation : Use orthogonal methods (HPLC, LC-MS) to confirm compound integrity .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to compare effect sizes across studies .
Q. What strategies optimize the enantiomeric purity of this compound during synthesis?
- Chiral catalysts : Use Sharpless epoxidation catalysts or enzymatic resolution (e.g., lipase B) to enhance stereoselectivity .
- Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents (e.g., (R)- or (S)-limonene) to favor one enantiomer .
Q. How can computational modeling predict the reactivity of this compound in complex biological systems?
Q. What experimental designs elucidate the metabolic pathways of this compound in vivo?
- Isotopic labeling : Synthesize C-labeled analogs and track metabolites via LC-MS/MS .
- Enzyme knockout models : Use CRISPR-Cas9 to silence candidate enzymes (e.g., proline dehydrogenases) in murine models .
Q. How do researchers validate crystallographic data when twinning or disorder complicates structure determination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
